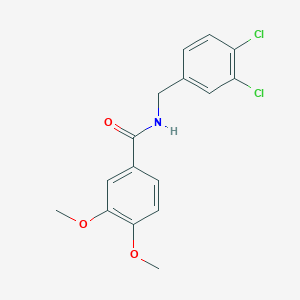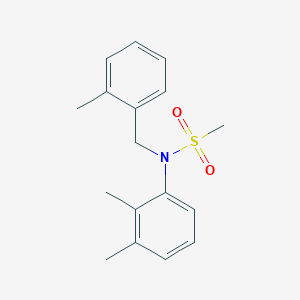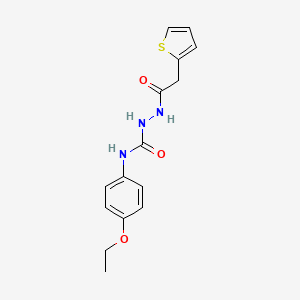![molecular formula C18H18N2O5 B5822269 ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate, also known as ethyl 4-(3-nitrobenzoyl)-3-aminobenzoate, is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzamides and has a molecular formula of C20H18N2O5.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. This leads to the disruption of normal cellular function and ultimately, cell death.
Biochemical and Physiological Effects
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of Candida albicans by disrupting fungal cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate in lab experiments is its potential as an anticancer and antifungal agent. Its ability to selectively target cancer cells and fungal pathogens makes it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dose of this compound for use in lab experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate. One area of interest is the development of analogs of this compound with improved potency and selectivity. Another direction is the investigation of the mechanism of action of this compound and its potential use in combination with other anticancer or antifungal agents. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and ultimately, in humans.
Conclusion
In conclusion, ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate is a promising compound with potential applications in scientific research. Its ability to selectively target cancer cells and fungal pathogens makes it a promising candidate for further study. However, further research is needed to determine its mechanism of action, safety, and efficacy in animal models and humans.
Métodos De Síntesis
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate can be synthesized using a multistep reaction sequence. The first step involves the reaction of 3-nitrobenzoyl chloride with 3-aminobenzoic acid in the presence of a base to yield 3-(3-nitrophenyl)-3-oxopropionic acid. The second step involves the reaction of this intermediate with ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoateamine in the presence of a coupling agent to yield ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
ethyl 4-[[3-(3-nitrophenyl)-3-oxopropyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)13-6-8-15(9-7-13)19-11-10-17(21)14-4-3-5-16(12-14)20(23)24/h3-9,12,19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSCXRUPINKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)



![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)

![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)
